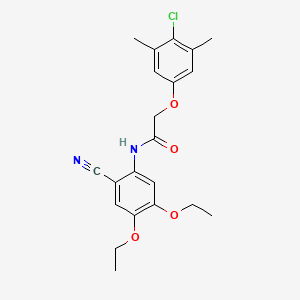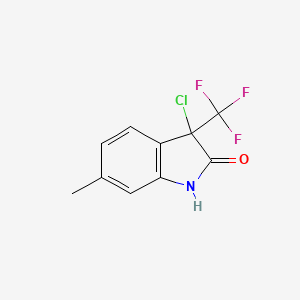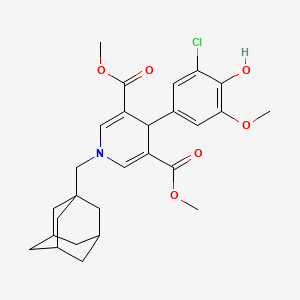
methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3-methyl-5-nitrophenyl)propanoate
描述
Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3-methyl-5-nitrophenyl)propanoate is a chemical compound with potential applications in scientific research. It is a derivative of the natural product rotenone, which has been used for centuries as an insecticide and fish poison. Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3-methyl-5-nitrophenyl)propanoate has been synthesized using a variety of methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用机制
The mechanism of action of methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3-methyl-5-nitrophenyl)propanoate involves inhibition of complex I of the electron transport chain in mitochondria. This leads to a decrease in ATP production and an increase in reactive oxygen species, which can cause cellular damage and apoptosis. The specific binding site and mode of inhibition are still being studied, but it is thought to involve interactions with the iron-sulfur clusters in complex I.
Biochemical and Physiological Effects:
Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3-methyl-5-nitrophenyl)propanoate has been shown to have a variety of biochemical and physiological effects, including inhibition of ATP production, induction of reactive oxygen species, and activation of apoptotic pathways. It has also been shown to have neuroprotective effects in some models of Parkinson's disease, possibly due to its ability to inhibit complex I and reduce oxidative stress.
实验室实验的优点和局限性
Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3-methyl-5-nitrophenyl)propanoate has several advantages for use in lab experiments, including its ability to selectively inhibit complex I and induce oxidative stress. However, its potential toxicity and variable purity and yield can be limitations for some experiments. Careful consideration of the specific research question and experimental design is necessary when using this compound.
未来方向
There are several potential future directions for research on methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3-methyl-5-nitrophenyl)propanoate. These include further studies on its mechanism of action and binding site, exploration of its potential therapeutic applications in diseases such as Parkinson's and cancer, and investigation of its effects on mitochondrial function and oxidative stress in different cell types and disease models. Additionally, the development of more efficient and reliable synthesis methods could facilitate broader use of this compound in scientific research.
科学研究应用
Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3-methyl-5-nitrophenyl)propanoate has potential applications in scientific research, particularly in the study of mitochondrial function and oxidative stress. It has been shown to inhibit complex I of the electron transport chain in mitochondria, leading to a decrease in ATP production and an increase in reactive oxygen species. This can be useful for studying the effects of mitochondrial dysfunction on cellular processes and disease states, such as Parkinson's disease and cancer.
属性
IUPAC Name |
methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3-methyl-5-nitrophenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO6/c1-5-3-6(4-7(8(5)16)15(19)20)10(18,9(17)21-2)11(12,13)14/h3-4,16,18H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLNJOXWYJRUDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)[N+](=O)[O-])C(C(=O)OC)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3-methyl-5-nitrophenyl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-[({[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4300234.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-(4-methylphenyl)propanamide](/img/structure/B4300236.png)

![2-[(2-chloro-5-nitrobenzyl)thio]-5,6-dimethyl-1H-benzimidazole](/img/structure/B4300249.png)

![15,15-diethyl-13bH,15H-naphtho[2',3':5,6][1,3]oxazino[3,4-a][3,1]benzoxazine](/img/structure/B4300272.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B4300278.png)
![3-amino-N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B4300286.png)
![2-{[(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]thio}-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4300293.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine](/img/structure/B4300306.png)

![1-(2,5-dimethylphenyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine](/img/structure/B4300337.png)
![5-(4-bromophenyl)-1-ethyl-3-(2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4300344.png)
